molecular formula C14H15NO6 B577945 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid CAS No. 1221499-54-2

2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid

Cat. No.: B577945
CAS No.: 1221499-54-2
M. Wt: 293.275
InChI Key: ICJNRQPKVGSXNH-UHFFFAOYSA-N
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Description

2-(1-(4-Acetamidophenyl)-1-oxopropan-2-yl)Malonic acid is an organic compound that features a malonic acid core substituted with an acetamidophenyl group

Properties

CAS No.

1221499-54-2

Molecular Formula

C14H15NO6

Molecular Weight

293.275

IUPAC Name

2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioic acid

InChI

InChI=1S/C14H15NO6/c1-7(11(13(18)19)14(20)21)12(17)9-3-5-10(6-4-9)15-8(2)16/h3-7,11H,1-2H3,(H,15,16)(H,18,19)(H,20,21)

InChI Key

ICJNRQPKVGSXNH-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)NC(=O)C

Synonyms

2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Acetamidophenyl)-1-oxopropan-2-yl)Malonic acid typically involves the reaction of malonic acid derivatives with acetamidophenyl compounds. One common method is the condensation of diethyl malonate with 4-acetamidophenylacetone under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Acetamidophenyl)-1-oxopropan-2-yl)Malonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The malonic acid moiety can participate in substitution reactions, particularly at the methylene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted malonic acid derivatives.

Scientific Research Applications

2-(1-(4-Acetamidophenyl)-1-oxopropan-2-yl)Malonic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-(4-Acetamidophenyl)-1-oxopropan-2-yl)Malonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl acetamidomalonate: Similar structure but with ethyl ester groups instead of the malonic acid core.

    4-Acetamidophenylacetic acid: Lacks the malonic acid moiety but shares the acetamidophenyl group.

Uniqueness

2-(1-(4-Acetamidophenyl)-1-oxopropan-2-yl)Malonic acid is unique due to its combination of the malonic acid core and the acetamidophenyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

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